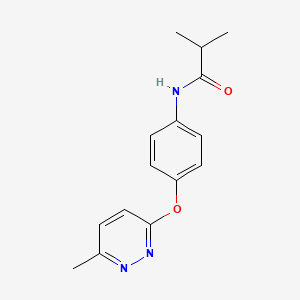

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide

Description

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide: is a synthetic compound with the molecular formula C15H17N3O2 and a molecular weight of 271.32.

Properties

IUPAC Name |

2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-10(2)15(19)16-12-5-7-13(8-6-12)20-14-9-4-11(3)17-18-14/h4-10H,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSSXTDELVLWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide typically involves the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, with temperatures ranging from room temperature to 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds also contain nitrogen-containing heterocycles and exhibit a wide range of biological activities . this compound is unique due to its specific structural features and the presence of the isobutyramide group, which may confer distinct properties and applications.

List of Similar Compounds

Biological Activity

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridazine moiety linked to a phenyl group through an ether bond, with an isobutyramide functional group. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Pyridazine Ring : This may involve cyclization reactions using appropriate precursors.

- Functionalization : The introduction of the isobutyramide group can be achieved through acylation reactions.

- Purification : Techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate several biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Interaction : It potentially interacts with receptors in the central nervous system, influencing neurotransmitter levels and signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit tumor cell proliferation in vitro, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various animal models, indicating possible applications in treating inflammatory diseases.

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in cytokine levels in animal models of inflammation. |

| Study 3 | Neuroprotection | Reported decreased neuronal apoptosis in models of oxidative stress. |

Q & A

Basic Research Question: What are the critical synthetic steps and reaction conditions for synthesizing N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide, and how can yield be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step organic reactions, typically including:

- Step 1: Formation of the pyridazine-ether linkage via nucleophilic aromatic substitution (e.g., coupling 6-methylpyridazin-3-ol with a halogenated phenyl intermediate under basic conditions) .

- Step 2: Introduction of the isobutyramide group through amidation, often using isobutyryl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Optimization Strategies:

- Catalysts: Use palladium catalysts (e.g., Suzuki coupling for aryl-aryl bond formation) to enhance regioselectivity .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Temperature Control: Maintain 60–80°C during coupling reactions to balance reaction rate and byproduct formation .

Basic Research Question: Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₈N₃O₂: 284.1399) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtained) .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of derivatives of this compound?

Methodological Answer:

SAR strategies involve systematic modifications:

- Pyridazine Ring: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-methyl position to enhance metabolic stability .

- Phenyl-Oxy Linker: Replace oxygen with sulfur or amine groups to assess electronic effects on target binding .

- Isobutyramide Moiety: Substitute with bulkier acyl groups (e.g., pivalamide) to evaluate steric effects on solubility and receptor affinity .

- Biological Testing: Use orthogonal assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Advanced Research Question: How should researchers address contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

Discrepancies may arise due to pharmacokinetic (PK) or off-target effects. Mitigation approaches include:

- PK Profiling: Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may explain in vivo results .

- Dose-Response Studies: Optimize dosing regimens in animal models to align with in vitro effective concentrations .

- Target Engagement Assays: Confirm compound-receptor interaction in vivo (e.g., PET imaging for CNS targets) .

Advanced Research Question: What experimental approaches are recommended to elucidate the molecular targets and mechanisms of action of this compound?

Methodological Answer:

- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding to kinases or GPCRs, focusing on conserved residues in active sites .

- Pull-Down Assays: Use biotinylated derivatives to isolate bound proteins from cell lysates, followed by proteomic analysis .

- Gene Knockdown/CRISPR: Silence candidate targets (e.g., dopamine D2 receptor) to assess loss of compound efficacy .

- Transcriptomic Profiling: Perform RNA-seq to identify differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.